Capivasertib

Catalog No.
S547924
CAS No.
1143532-39-1
M.F
C21H25ClN6O2
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capivasertib

CAS Number

1143532-39-1

Product Name

Capivasertib

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N

SMILES

Array

solubility

Freely soluble

Synonyms

4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide, AZD5363, capivasertib

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

The exact mass of the compound Capivasertib is 428.17275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Capivasertib (CAS: 1143532-39-1), also known as AZD5363, is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of all three serine/threonine kinase AKT isoforms (AKT1, AKT2, and AKT3). Its primary role is to suppress the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and is a key driver of cell growth, proliferation, and survival. This mechanism has established Capivasertib as a critical tool in oncology research, particularly for breast and prostate cancers where alterations in the PI3K/AKT/PTEN pathway are common. Unlike allosteric inhibitors that lock AKT in an inactive state, Capivasertib competes directly with ATP at the kinase domain's binding site, a mechanistic distinction that influences its activity profile against certain mutations and its potential resistance pathways.

While other pan-AKT inhibitors like Ipatasertib and allosteric inhibitors such as MK-2206 are available, they are not functionally interchangeable with Capivasertib. The choice of inhibitor is a critical experimental parameter. Capivasertib's ATP-competitive mechanism confers a distinct advantage against specific activating mutations, such as AKT1 E17K, where it shows increased sensitivity compared to certain allosteric inhibitors. In contrast, allosteric inhibitors like MK-2206 bind to a different site, leading to different resistance mechanisms and reduced potency against AKT3 and specific mutations. This makes Capivasertib a more suitable choice for research focused on models with known AKT1 E17K mutations or where complete pan-isoform inhibition is required. The distinct pharmacological profiles mean that substituting Capivasertib with an allosteric inhibitor, or even another ATP-competitive agent, can fundamentally alter experimental outcomes and reproducibility, particularly in studies of drug resistance and specific genetic contexts.

Potent Pan-Isoform Inhibition: Superior Potency Compared to Other In-Class Inhibitors

Capivasertib demonstrates low-nanomolar inhibitory concentrations across all three AKT isoforms, distinguishing it from other inhibitors. In cell-free assays, Capivasertib inhibits AKT1, AKT2, and AKT3 with IC50 values of 3 nM, 7 nM, and 7 nM, respectively. This compares favorably to Ipatasertib, another ATP-competitive inhibitor, which has reported IC50 values of 5 nM for AKT1, 18 nM for AKT2, and 8 nM for AKT3. This higher potency, particularly against AKT2, ensures more consistent and complete suppression of the entire AKT signaling node.

Evidence DimensionInhibitory Concentration (IC50) in cell-free kinase assays
Target Compound DataCapivasertib: AKT1 = 3 nM, AKT2 = 7 nM, AKT3 = 7 nM
Comparator Or BaselineIpatasertib: AKT1 = 5 nM, AKT2 = 18 nM, AKT3 = 8 nM
Quantified DifferenceCapivasertib is approximately 2.5-fold more potent against AKT2 than Ipatasertib.
ConditionsCell-free enzymatic kinase assays.

For researchers requiring maximal and balanced inhibition of all AKT isoforms, Capivasertib offers a more potent profile than a key in-class alternative.

Enhanced Activity in AKT1 E17K-Mutant Models: A Key Differentiator from Allosteric Inhibitors

A critical procurement differentiator for Capivasertib is its demonstrated clinical activity in tumors harboring the AKT1 E17K activating mutation. The ATP-competitive binding mode of Capivasertib is favored by the conformational change induced by the E17K mutation, leading to increased drug sensitivity. In a clinical study of heavily pretreated patients with AKT1 E17K-mutant, ER-positive metastatic breast cancer, Capivasertib monotherapy achieved an objective response rate (ORR) of 20%. This is a significant finding, as common allosteric inhibitors like MK-2206 show predictably marginal inhibition of the AKT1 E17K mutant, making them unsuitable for this specific genetic context.

Evidence DimensionActivity in AKT1 E17K-mutant cancer
Target Compound DataCapivasertib: Achieved a 20% objective response rate in a clinical cohort of AKT1 E17K-mutant breast cancer patients.
Comparator Or BaselineAllosteric Inhibitor MK-2206: Shows marginal inhibition and reduced sensitivity against the AKT1 E17K mutant.
Quantified DifferenceDemonstrated clinical activity vs. predicted lack of efficacy for the comparator class.
ConditionsClinical trial in heavily pretreated ER+, AKT1 E17K-mutant metastatic breast cancer (NCT01226316).

For studies involving cell lines or xenografts with the AKT1 E17K mutation, Capivasertib is the mechanistically appropriate choice over allosteric inhibitors.

Defined Oral Bioavailability and Pharmacokinetics: Enabling Reproducible In Vivo Studies

Capivasertib has a well-characterized pharmacokinetic profile essential for designing and interpreting in vivo experiments. In a human phase I study, the absolute oral bioavailability of a 400 mg dose was determined to be 28.6%. The geometric mean terminal elimination half-life is approximately 12.9 hours, with a median time to maximum concentration (Tmax) of 1.7 hours. This contrasts with the often unpublished or variable pharmacokinetic data for many research-grade-only inhibitors. This defined profile allows for rational dose scheduling to maintain target engagement in animal models, a critical factor for reproducibility that is less certain with compounds lacking formal clinical development.

Evidence DimensionHuman Oral Pharmacokinetics
Target Compound DataAbsolute Bioavailability: 28.6%; Tmax: 1.7 hours; Half-life: 12.9 hours.
Comparator Or BaselineResearch-grade inhibitors with limited or unpublished pharmacokinetic data.
Quantified DifferenceProvides a quantitative basis for in vivo dose regimen design, unlike many preclinical substitutes.
ConditionsPhase I clinical trial in healthy male participants receiving a 400 mg oral dose.

Procuring a compound with known clinical pharmacokinetics reduces the risk and improves the reproducibility of in vivo studies compared to using substitutes with poorly defined absorption and clearance rates.

Handling and Formulation: Documented Solubility in Standard Laboratory Solvents

Effective use in research requires reliable solubility for preparing stock solutions and dosing formulations. Technical datasheets document Capivasertib's solubility in common laboratory solvents, providing a clear basis for experimental preparation. It is soluble in DMSO at concentrations up to 21.45 mg/mL and in DMF at 10 mg/mL. For in vivo work, a standard formulation vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been successfully used. This level of documented solubility and formulation data provides a significant handling advantage over crude mixtures or analogs where such parameters must be determined empirically, saving time and resources while ensuring consistent dosing.

Evidence DimensionSolubility in common solvents
Target Compound DataDMSO: ~21.5 mg/mL; DMF: 10 mg/mL; Ethanol: 1 mg/mL
Comparator Or BaselineAnalogs or crude materials with uncharacterized solubility profiles.
Quantified DifferenceProvides specific, quantitative solubility data, removing the need for time-consuming empirical determination required for less-characterized compounds.
ConditionsStandard laboratory conditions for solvent preparation.

Documented solubility ensures reliable preparation of stock solutions and dosing vehicles, improving experimental consistency and reducing material waste compared to compounds with unknown handling properties.

Genotype-Specific Cancer Studies Targeting AKT1 E17K Mutations

Based on its ATP-competitive mechanism and demonstrated clinical activity, Capivasertib is the appropriate choice for in vitro or in vivo studies using models (e.g., cell lines, patient-derived xenografts) that harbor the AKT1 E17K mutation. Unlike allosteric inhibitors, it reliably inhibits this specific mutant form of AKT, making it essential for research into targeted therapies for this patient subpopulation.

Investigating AKT Inhibition in Cancers with PIK3CA Mutations or PTEN Loss

Capivasertib is designed for broad suppression of the AKT pathway, making it highly suitable for research on cancers driven by upstream alterations like PIK3CA mutations or PTEN loss. Its potent, pan-isoform inhibition ensures a complete blockade of the AKT node, which is critical for assessing the therapeutic hypothesis of AKT inhibition in these common genetic contexts.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies

The well-defined oral bioavailability and pharmacokinetic profile of Capivasertib make it a reliable tool for in vivo studies requiring consistent drug exposure. Researchers can design dosing schedules based on its known half-life to ensure sustained target inhibition, leading to more reproducible and translatable pharmacodynamic and tumor growth inhibition experiments.

Studies on Overcoming Endocrine Therapy Resistance in Breast Cancer

Given its extensive clinical evaluation in combination with fulvestrant, Capivasertib is a highly relevant agent for laboratory research focused on the mechanisms of resistance to endocrine therapies in HR-positive breast cancer. Its ability to resensitize tumors to hormonal agents can be effectively modeled in preclinical settings.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

428.1727518 Da

Monoisotopic Mass

428.1727518 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WFR23M21IE

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Capivasertib, in combination with fulvestrant, is indicated for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alteration as detected by an FDA-approved test following progression on at least one endocrine-based regimen in the metastatic setting or recurrence on or within 12 months of completing adjuvant therapy.
Treatment of breast cancer , Treatment of prostate cance

Livertox Summary

Capivasertib is a small molecule inhibitor of serine/threonine kinase 1, 2 and 3 and is used in combination with other antineoplastic agents to treat selected adults with locally advanced or metastatic breast cancer. Capivasertib is associated with transient elevations in serum aminotransferase levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors
Antineoplastic Agents

Pharmacology

Capivasertib is a novel pyrrolopyrimidine derivative, and an orally available inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Capivasertib binds to and inhibits all AKT isoforms. Inhibition of AKT prevents the phosphorylation of AKT substrates that mediate cellular processes, such as cell division, apoptosis, and glucose and fatty acid metabolism. A wide range of solid and hematological malignancies show dysregulated PI3K/AKT/mTOR signaling due to mutations in multiple signaling components. By targeting AKT, the key node in the PIK3/AKT signaling network, this agent may be used as monotherapy or combination therapy for a variety of human cancers.

Mechanism of Action

Capivasertib is an inhibitor of all 3 isoforms of serine/threonine kinase AKT (AKT1, AKT2, and AKT3) and inhibits phosphorylation of downstream AKT substrates. AKT activation in tumors is a result of activation of upstream signaling pathways, mutations in AKT1, loss of phosphatase and tensin homolog (PTEN) function, and mutations in the catalytic subunit alpha of phosphatidylinositol 3-kinase (PIK3CA).

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1143532-39-1

Absorption Distribution and Excretion

The capivasertib steady-state AUC is 8,069 h·ng/mL (37%) and Cmax is 1,371 ng/mL (30%). Steady-state concentrations are predicted to be attained on the 3rd and 4th dosing day of each week, starting week 2. Capivasertib plasma concentrations are approximately 0.5% to 15% of the steady-state Cmax during the off-dosing days. Capivasertib AUC and Cmax are proportional with doses over a range of 80 to 800 mg (0.2 to 2 times the approved recommended dosage). Tmax is approximately 1-2 hours. The absolute bioavailability is 29%. No clinically meaningful differences in capivasertib pharmacokinetics were observed following the administration of capivasertib with a high-fat meal (approximately 1,000 kcal; fat 60%) or a low-fat meal (approximately 400 kcal; fat 26%).
Following a single radiolabeled oral dose of 400 mg, the mean total recovery was 45% from urine and 50% from feces.
The steady-state oral volume of distribution is 1,847 L (36%).
The steady-state oral clearance of capivasertib is 50 L/h (37% CV), and renal clearance was 21% of total clearance.

Metabolism Metabolites

Capivasertib is primarily metabolized by CYP3A4 and UGT2B7.

Wikipedia

Capivasertib

Biological Half Life

The half-life of capivasertib is 8.3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Toren P, Kim S, Cordonnier T, Crafter C, Davies BR, Fazli L, Gleave ME, Zoubeidi A. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models. Eur Urol. 2014 Aug 20. pii: S0302-2838(14)00748-9. doi: 10.1016/j.eururo.2014.08.006. [Epub ahead of print] PubMed PMID: 25151012.
2: Li J, Davies BR, Han S, Zhou M, Bai Y, Zhang J, Xu Y, Tang L, Wang H, Liu YJ, Yin X, Ji Q, Yu DH. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. J Transl Med. 2013 Oct 2;11:241. doi: 10.1186/1479-5876-11-241. PubMed PMID: 24088382; PubMed Central PMCID: PMC3850695.
3: Addie M, Ballard P, Buttar D, Crafter C, Currie G, Davies BR, Debreczeni J, Dry H, Dudley P, Greenwood R, Johnson PD, Kettle JG, Lane C, Lamont G, Leach A, Luke RW, Morris J, Ogilvie D, Page K, Pass M, Pearson S, Ruston L. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin -4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73. doi: 10.1021/jm301762v. Epub 2013 Feb 26. PubMed PMID: 23394218.
4: Maynard J, Ricketts SA, Gendrin C, Dudley P, Davies BR. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363. Mol Imaging Biol. 2013 Aug;15(4):476-85. doi: 10.1007/s11307-013-0613-3. PubMed PMID: 23344784.
5: Lamoureux F, Thomas C, Crafter C, Kumano M, Zhang F, Davies BR, Gleave ME, Zoubeidi A. Blocked autophagy using lysosomotropic agents sensitizes resistant prostate tumor cells to the novel Akt inhibitor AZD5363. Clin Cancer Res. 2013 Feb 15;19(4):833-44. doi: 10.1158/1078-0432.CCR-12-3114. Epub 2012 Dec 20. PubMed PMID: 23258740.
6: Davies BR, Greenwood H, Dudley P, Crafter C, Yu DH, Zhang J, Li J, Gao B, Ji Q, Maynard J, Ricketts SA, Cross D, Cosulich S, Chresta CC, Page K, Yates J, Lane C, Watson R, Luke R, Ogilvie D, Pass M. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012 Apr;11(4):873-87. doi: 10.1158/1535-7163.MCT-11-0824-T. Epub 2012 Jan 31. PubMed PMID: 22294718.

Explore Compound Types